Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-
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Overview
Description
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, is a compound that belongs to the class of organophosphorus compounds It features a phosphonic acid group attached to an amino-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, can be achieved through several methods. One common approach involves the Kabachnik-Fields reaction, which is a three-component reaction of an amine, a carbonyl compound, and a phosphite . This reaction typically requires the use of catalysts such as Lewis acids (e.g., InCl3, SnCl4, BF3, Et2O, ZnCl2, MgBr2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aromatic ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum) to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, involves its interaction with specific molecular targets and pathways. The compound mimics the structure of natural substrates, allowing it to inhibit metabolic enzymes by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, include:
Aminophosphonates: These compounds have a similar structure, with a phosphonic acid group attached to an amino-substituted carbon.
Phosphonates: These compounds feature a phosphonic acid group attached to various organic moieties.
Uniqueness
Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-, is unique due to the presence of the 2,4-dichlorophenyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
125553-07-3 |
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Molecular Formula |
C7H8Cl2NO3P |
Molecular Weight |
256.02 g/mol |
IUPAC Name |
[amino-(2,4-dichlorophenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H8Cl2NO3P/c8-4-1-2-5(6(9)3-4)7(10)14(11,12)13/h1-3,7H,10H2,(H2,11,12,13) |
InChI Key |
QXOFDXPCBBHAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(N)P(=O)(O)O |
Origin of Product |
United States |
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